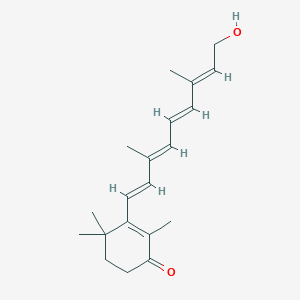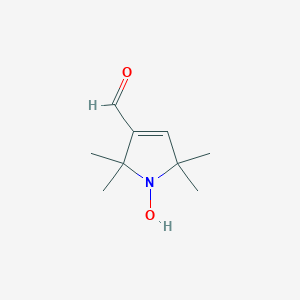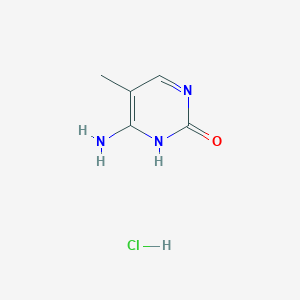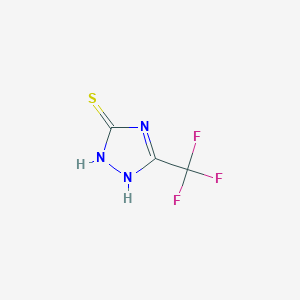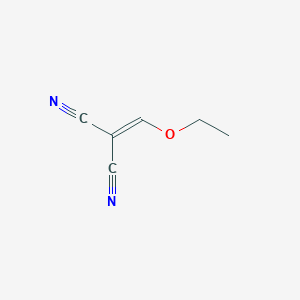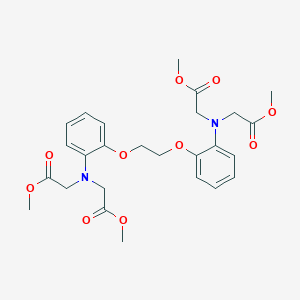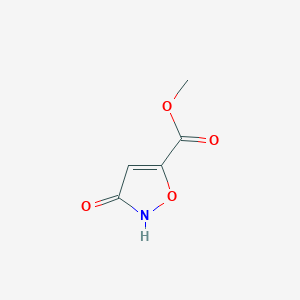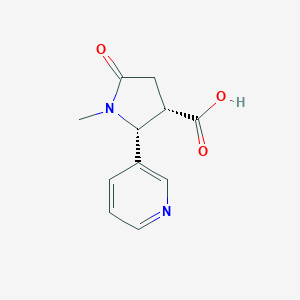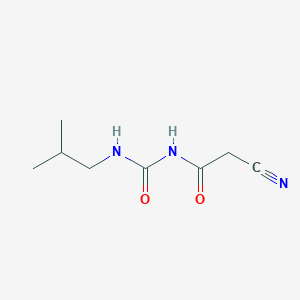
DOTAP 氯化物
概述
描述
1,2-Dioleoyl-3-trimethylammonium-propane chloride, commonly known as DOTAP chloride, is a cationic lipid widely used in the field of gene therapy and molecular biology. It is particularly effective for the liposomal transfection of oligonucleotides, such as DNA and RNA, into cells. The key structural element of DOTAP chloride is its quaternary ammonium headgroup, which facilitates interactions with nucleic acids and cell membranes .
科学研究应用
DOTAP chloride has a wide range of scientific research applications, including:
Vaccine Development: It is employed in the development of lipid nanoparticle-based vaccines, such as mRNA vaccines for infectious diseases.
Biological Research: DOTAP chloride is used in studies involving voltage-gated ion channels and other membrane proteins due to its ability to interact with cell membranes.
作用机制
The mechanism of action of DOTAP chloride involves the formation of lipoplexes with nucleic acids. The quaternary ammonium headgroup of DOTAP chloride interacts with the negatively charged phosphate groups of nucleic acids, forming stable complexes. These lipoplexes are then taken up by cells through endocytosis, allowing the nucleic acids to be released into the cytoplasm and exert their effects . The molecular targets of DOTAP chloride include cell membranes and nucleic acids, and the pathways involved include endocytosis and intracellular trafficking .
安全和危害
未来方向
生化分析
Biochemical Properties
Dotap chloride plays a crucial role in biochemical reactions, primarily as a transfection reagent. It interacts with nucleic acids, forming stable complexes that can be introduced into cells. The quaternary ammonium headgroup of Dotap chloride is responsible for its interaction with nucleic acids and cell membranes. This interaction is facilitated by the electrostatic attraction between the positively charged headgroup and the negatively charged phosphate backbone of nucleic acids . Additionally, Dotap chloride can interact with various proteins and enzymes involved in cellular uptake and processing of nucleic acids, enhancing the efficiency of transfection .
Cellular Effects
Dotap chloride has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into cells, which can lead to changes in gene expression and cellular metabolism Dotap chloride has been shown to be effective in transfecting a wide range of cell types, including primary cells and cell lines .
Molecular Mechanism
The molecular mechanism of Dotap chloride involves its ability to form liposomes that encapsulate nucleic acids. These liposomes can fuse with the cell membrane, releasing their cargo into the cytoplasm . The quaternary ammonium headgroup of Dotap chloride plays a key role in this process by interacting with the negatively charged cell membrane and nucleic acids. This interaction facilitates the fusion of the liposome with the cell membrane and the subsequent release of nucleic acids into the cell . Additionally, Dotap chloride can enhance the stability and uptake of nucleic acids by protecting them from degradation by nucleases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dotap chloride can change over time. The stability of Dotap chloride is influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, Dotap chloride can degrade, leading to a decrease in its transfection efficiency. Long-term studies have shown that Dotap chloride can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of Dotap chloride in experimental designs .
Dosage Effects in Animal Models
The effects of Dotap chloride vary with different dosages in animal models. At low doses, Dotap chloride can effectively transfect cells without causing significant toxicity . At high doses, Dotap chloride can induce toxic effects, including inflammation and cell death. Studies have shown that there is a threshold dose above which the adverse effects of Dotap chloride become pronounced. It is important to carefully optimize the dosage of Dotap chloride in animal studies to achieve the desired transfection efficiency while minimizing toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DOTAP chloride typically involves the esterification of 1,2-dioleoyl-sn-glycerol with 3-chloropropyltrimethylammonium chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified through column chromatography to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of DOTAP chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure its suitability for use in biomedical applications .
化学反应分析
Types of Reactions
DOTAP chloride primarily undergoes substitution reactions due to the presence of its quaternary ammonium headgroup. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate the delivery of genetic material into cells .
Common Reagents and Conditions
Common reagents used in the reactions involving DOTAP chloride include nucleic acids (DNA, RNA), various solvents (e.g., ethanol, DMSO), and other lipids (e.g., cholesterol, phosphatidylethanolamine). The reactions are typically carried out under mild conditions to preserve the integrity of the nucleic acids and the lipid structure .
Major Products
The major products formed from the reactions involving DOTAP chloride are lipoplexes, which are complexes of DOTAP chloride with nucleic acids. These lipoplexes are used for the transfection of genetic material into cells, facilitating gene expression studies and therapeutic applications .
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): An ester analog of DOTAP chloride, used for similar applications in gene therapy and molecular biology.
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): Another cationic lipid used for the transfection of nucleic acids.
Uniqueness
DOTAP chloride is unique due to its high transfection efficiency and ability to form stable lipoplexes with nucleic acids. Its quaternary ammonium headgroup provides strong interactions with nucleic acids, making it a preferred choice for gene therapy applications .
属性
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTUUUQYQYKCR-LQDDAWAPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132172-61-3 | |
| Record name | Dotap chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTAP CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




